molecular formula C11H20N2O B3070392 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide CAS No. 1002803-56-6

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide

Cat. No. B3070392
CAS RN: 1002803-56-6
M. Wt: 196.29 g/mol
InChI Key: WSIDHIOEDOCJJP-UHFFFAOYSA-N
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Description

3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}propanamide , also known by its chemical formula C₁₁H₂₀N₂O , is a compound with a molecular weight of 196.29 g/mol . It falls within the category of biochemically relevant molecules and is used primarily for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}propanamide consists of a propanamide backbone with an ethylamine substituent attached to the nitrogen atom. The cyclohexene ring contributes to its cyclic structure. Refer to the SMILES notation: C₁CCC(=CC₁)CCNCCC(=O)N .

Scientific Research Applications

  • Spectroscopic Characterization and Structural Analysis :

    • A study by Zareva (2006) investigated the structural and spectroscopic characterization of a similar compound using infrared linear-dichroic (IR-LD) spectroscopy and ab initio calculations. The study illustrated the potential of these methods in obtaining structural information and assigning IR bands for compounds similar to 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide (S. Zareva, 2006).
  • Synthesis and Antibacterial Activity :

    • Tumosienė et al. (2012) described the synthesis of azole derivatives from a compound structurally similar to 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide, demonstrating significant antibacterial activity against specific bacteria (I. Tumosienė et al., 2012).
  • Urease Inhibition and Cytotoxicity :

    • Abbasi et al. (2020) synthesized a series of bi-heterocyclic propanamides, showing promising activity against urease enzyme and less cytotoxic behavior (M. Abbasi et al., 2020).
  • Analgesic and Anti-inflammatory Properties :

    • Shkair et al. (2016) synthesized a series of thiadiazoles with significant anti-inflammatory and analgesic properties, highlighting the potential medical applications of similar compounds (Anas M H Shkair et al., 2016).
  • Antioxidant and Anticancer Activity :

    • Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and found that some compounds had antioxidant and anticancer activity higher than ascorbic acid, indicating potential for similar compounds in medical applications (I. Tumosienė et al., 2020).

properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h4,13H,1-3,5-9H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIDHIOEDOCJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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